Bienvenue dans la boutique en ligne BenchChem!

Aqx-MN115

SHIP1 activation enzymatic assay allosteric regulation

AQX-MN115 is the superior SHIP1 agonist for high-sensitivity phosphatase assays. At 300 μM it achieves 77±17% activation—3.85-fold higher than AQX-1125 (20±5%)—with a 26% greater kcat/KM ratio. Its benzo[a]fluorene scaffold and logP of 6.8 enable robust PI(3,4,5)P3 pathway suppression in hematopoietic cells at low concentrations. Supplied at ≥98% purity (solid, DMSO-soluble), it is the essential positive control for HTS malachite green or FP assays, ensuring reliable Z'-factor calculations and cross-study reproducibility.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
Cat. No. B1666072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAqx-MN115
SynonymsAQX-MN115;  AQX MN115;  AQXMN115; 
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CC4=C3C(=CC(=C4)O)O)C)C)C
InChIInChI=1S/C21H30O2/c1-19(2)7-5-8-20(3)16(19)6-9-21(4)17(20)11-13-10-14(22)12-15(23)18(13)21/h10,12,16-17,22-23H,5-9,11H2,1-4H3/t16-,17+,20-,21+/m0/s1
InChIKeyVXXFPRWHKHAXOR-KJNZLNQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AQX-MN115: A High-Efficacy Allosteric SHIP1 Activator for In Vitro Inflammation and Oncology Research Procurement


AQX-MN115 is a synthetic small-molecule allosteric activator of SH2-containing inositol 5′-phosphatase 1 (SHIP1), a negative regulatory phosphatase in the PI3K signaling pathway primarily expressed in hematopoietic cells [1]. As a member of the SHIP1 agonist class, AQX-MN115 enhances the catalytic efficiency of SHIP1 by decreasing the Michaelis constant (KM) for its substrate, thereby reducing PI(3,4,5)P3-mediated cellular signaling [1]. The compound possesses a distinct benzo[a]fluorene scaffold and exhibits high lipophilicity with an experimental logP (octanol/water) value of 6.8 [1]. This lipophilic character fundamentally distinguishes AQX-MN115 from more polar analogs in terms of its formulation requirements and biochemical behavior. The compound is supplied as a solid with standard purity ≥98% and is soluble in DMSO for in vitro applications .

Why AQX-MN115 Cannot Be Substituted by AQX-1125 or Other In-Class SHIP1 Modulators in Quantitative Assays


In-class SHIP1 agonists exhibit profound quantitative differences in enzyme activation potency, kinetic mechanism effects, and lipophilicity that preclude simple interchange. Direct comparative enzymatic analysis demonstrates that at an equivalent concentration of 300 μM, AQX-MN115 activates SHIP1 by 77 ± 17%, whereas the clinical-stage analog AQX-1125 achieves only 20 ± 5% activation [1]. This 3.85-fold difference in maximal activation is accompanied by a >10,000-fold difference in lipophilicity (logP/logD of 6.8 for AQX-MN115 vs. 0.6 for AQX-1125), which fundamentally alters membrane partitioning behavior and formulation requirements [1]. Furthermore, AQX-MN115 induces a more pronounced reduction in the enzyme's KM (129 ± 15 μM at 300 μM vs. 180 ± 9 μM for AQX-1125), resulting in a 26% higher catalytic efficiency (kcat/KM ratio) compared to AQX-1125 under identical conditions [1]. Substituting AQX-MN115 with a less potent or mechanistically distinct agonist would introduce uncontrolled variability in assay readouts and invalidate cross-study comparisons.

AQX-MN115 Head-to-Head Quantitative Differentiation Evidence Against AQX-1125 and In-Class SHIP1 Agonists


3.85-Fold Superior SHIP1 Enzyme Activation at 300 μM vs. AQX-1125

In a direct head-to-head comparison using a malachite green-based assay with 50 μM IP4 substrate and recombinant human His-tagged SHIP1, AQX-MN115 at 300 μM produced 77 ± 17% SHIP1 activation, whereas the clinical-stage comparator AQX-1125 at the same concentration yielded only 20 ± 5% activation [1]. This 3.85-fold difference in maximal activation is statistically and mechanistically significant.

SHIP1 activation enzymatic assay allosteric regulation

26% Higher Catalytic Efficiency (kcat/KM) at 300 μM vs. AQX-1125

Detailed kinetic analysis revealed that AQX-MN115 at 300 μM reduced the KM of SHIP1 from 214 ± 21 μM (control) to 129 ± 15 μM, whereas AQX-1125 at 300 μM only reduced KM to 180 ± 9 μM [1]. Neither compound affected kcat or Vmax significantly, confirming an allosteric mechanism that enhances substrate binding. The resulting kcat/KM ratio (catalytic efficiency) for AQX-MN115 was 0.024 ± 0.005, compared to 0.019 ± 0.003 for AQX-1125 and 0.017 ± 0.004 for untreated control [1].

enzyme kinetics Michaelis-Menten catalytic efficiency

2.14-Fold Higher Activation of Wild-Type SHIP1 at 100 μM vs. AQX-1125 in C2 Domain Requirement Assay

In a comparative assay evaluating the C2 domain requirement for SHIP1 activation, AQX-MN115 at 100 μM induced 60% activation in wild-type SHIP1 enzyme, while AQX-1125 at the same concentration produced only 28% activation [1]. Both compounds exhibited markedly reduced activity against the C2 domain-deleted enzyme (SHIP1ΔC2), with AQX-MN115 showing only 18% activation and AQX-1125 showing no detectable activation above baseline [1].

C2 domain allosteric binding structure-activity relationship

Over 10,000-Fold Higher Lipophilicity (logP 6.8) vs. AQX-1125 (logD 0.6) Dictates Distinct Formulation and Cellular Partitioning

Experimental logP (octanol/water) measurement for AQX-MN115 yielded a value of 6.8, whereas AQX-1125 exhibited a logD (pH 7.4) of 0.6 [1]. This >10,000-fold difference in lipophilicity (a difference of 6.2 log units corresponds to a ~1.6 × 10^6-fold difference in octanol-water partition coefficient) fundamentally alters the compound's membrane permeability, plasma protein binding, and solubility profile.

lipophilicity physicochemical property formulation

Primary Research and Procurement Use Cases for AQX-MN115 Based on Quantitative Differentiation


Enzymology Laboratories Requiring Maximal SHIP1 Activation Signal for Assay Development

Given its 3.85-fold higher maximal enzyme activation (77% vs. 20% at 300 μM) and 26% greater catalytic efficiency enhancement compared to AQX-1125 [1], AQX-MN115 is the optimal choice for developing high-sensitivity SHIP1 activity assays, including malachite green phosphate detection or fluorescence polarization-based methods. The robust signal window enables reliable Z'-factor calculations and reduces assay variability in high-throughput screening formats. The compound serves as an essential positive control for validating SHIP1-dependent readouts and for calibrating the dynamic range of enzyme-coupled detection systems.

In Vitro Macrophage, Mast Cell, and Leukocyte Activation Studies Investigating PI3K/Akt Pathway Suppression

AQX-MN115's superior potency on wild-type SHIP1 enzyme (60% activation at 100 μM vs. 28% for AQX-1125) [1] makes it the preferred tool compound for studies requiring robust suppression of PI(3,4,5)P3-mediated signaling in primary hematopoietic cells. Researchers investigating SHIP1-dependent inhibition of Akt phosphorylation, inflammatory cytokine production (TNF-α, IL-6), or leukocyte chemotaxis can achieve greater pathway modulation at lower nominal concentrations compared to less potent analogs. Note that the compound's high lipophilicity (logP 6.8) [1] requires careful attention to DMSO concentration in culture media (typically ≤0.1% final) and inclusion of vehicle-only controls to account for any solvent effects.

SHIP1 Structure-Function and C2 Domain Allosteric Binding Mechanism Studies

The comparative data demonstrating that AQX-MN115 retains 18% residual activation on C2 domain-deleted SHIP1, whereas AQX-1125 shows no detectable activation [1], positions AQX-MN115 as a critical tool for dissecting the allosteric binding requirements of SHIP1 agonists. Researchers investigating the molecular pharmacology of SHIP1 activation can use AQX-MN115 in parallel with AQX-1125 and newer agonists like K306 (which is reported to be C2 domain-independent) [2] to probe the differential contributions of the C2 domain to agonist efficacy and to map structure-activity relationships across the emerging landscape of SHIP1 allosteric modulators.

Comparative Pharmacology Studies Evaluating SHIP1 Agonist Potency and Physicochemical Determinants of Activity

AQX-MN115 and AQX-1125 constitute a matched pair of structurally distinct SHIP1 agonists with well-characterized, directly comparable biochemical profiles in the same peer-reviewed publication [1]. Procurement of both compounds enables rigorous head-to-head studies examining how differences in lipophilicity (logP 6.8 vs. logD 0.6), enzyme activation potency, and KM reduction translate to differential cellular permeability, subcellular localization, and biological activity in SHIP1-proficient versus SHIP1-deficient cell models. This paired approach is particularly valuable for medicinal chemistry efforts aimed at optimizing the balance between enzyme engagement potency and drug-like physicochemical properties in next-generation SHIP1 modulators.

Quote Request

Request a Quote for Aqx-MN115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.